Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate
Overview
Description
“Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate” is a chemical compound that finds applications in diverse scientific research due to its unique properties. It exhibits complexity in structure and offers a burst of possibilities for innovative studies across various disciplines. It is a biochemical used for proteomics research . The molecular formula of this compound is C11H13NO2S, and it has a molecular weight of 223.3 .
Scientific Research Applications
Synthesis and Characterization
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate is a compound that has been explored in various synthetic and medicinal chemistry contexts. Its structural analogs have been synthesized and characterized, revealing potential biological activity. For instance, derivatives of similar thiazole compounds have been synthesized, showcasing the versatility of thiazole moieties in drug discovery and development due to their promising biological activities (Párkányi & Schmidt, 2000). These compounds were expected to have biological activity due to their unique structural features.
Molecular Organization and Bioactive Compound Interaction
Research has demonstrated the interaction of related thiazole compounds with bioactive molecules, such as in the organization of dipalmitoylphosphatidylcholine bilayers. These studies help understand the molecular organization and the effects of thiazole derivatives on biological membranes, potentially leading to applications in drug delivery systems (Kluczyk et al., 2016).
Antimicrobial and Antifungal Properties
Thiazole derivatives have shown promising antibacterial and antifungal properties, highlighting their potential as leads for developing new antimicrobial agents. Compounds with thiazole components have been reported to possess significant activity against various microorganisms, underscoring the therapeutic potential of thiazole-based compounds in treating infectious diseases (Narayana et al., 2006).
Solvent Effects and Molecular Aggregation
The effects of solvents on the molecular aggregation and properties of thiazole compounds have been studied, providing insights into their chemical behavior and potential applications in various solvents. These studies are crucial for understanding the solubility, stability, and reactivity of thiazole derivatives in different environments, which is essential for their application in pharmaceutical formulations and industrial processes (Matwijczuk et al., 2016).
Potential as Building Blocks in Drug Discovery
The synthesis of hydroxy-substituted thiazole carboxylic acid derivatives showcases the utility of thiazole compounds as building blocks in drug discovery. These derivatives offer the possibility to explore the chemical space around thiazole moieties for the development of new therapeutic agents with diverse bioactivities (Durcik et al., 2020).
properties
IUPAC Name |
methyl 4-(1,3-thiazolidin-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWWTAKFPLAVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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